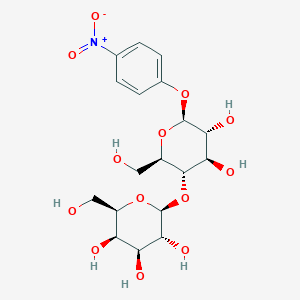

P-Nitrophenyl beta-D-lactopyranoside

説明

P-Nitrophenyl beta-D-lactopyranoside: is a disaccharide derivative where the anomeric hydroxy hydrogen of beta-lactose is replaced by a 4-nitrophenyl group. It is a chromogenic compound, meaning it can produce a color change when it undergoes a chemical reaction . This compound is widely used in biochemical assays to determine enzyme activities, particularly those involving beta-galactosidase and beta-glucosidase .

準備方法

Synthetic Routes and Reaction Conditions: P-Nitrophenyl beta-D-lactopyranoside can be synthesized through the glycosylation of lactose with 4-nitrophenol. The reaction typically involves the use of a glycosyl donor and an acceptor in the presence of a catalyst. Common catalysts include Lewis acids like boron trifluoride etherate. The reaction is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

化学反応の分析

Types of Reactions: P-Nitrophenyl beta-D-lactopyranoside primarily undergoes hydrolysis reactions. In the presence of beta-galactosidase or beta-glucosidase, it is hydrolyzed to release 4-nitrophenol, which produces a yellow color .

Common Reagents and Conditions:

Hydrolysis: Enzymes like beta-galactosidase or beta-glucosidase in aqueous buffer solutions.

Oxidation and Reduction: While not commonly involved in oxidation or reduction reactions, the nitro group can be reduced to an amino group under specific conditions.

Major Products:

Hydrolysis: 4-Nitrophenol and beta-D-lactopyranose.

科学的研究の応用

Enzyme Assays

Substrate for Glycosidases:

PNP-β-D-Lac serves as a substrate for various glycosidases, particularly β-galactosidase. When hydrolyzed by this enzyme, it releases p-nitrophenol, which can be quantitatively measured through colorimetric assays. This property makes it an essential tool in enzyme kinetics studies and the determination of enzyme activity in different biological samples.

Colorimetric Detection:

The hydrolysis of PNP-β-D-Lac results in a color change that can be detected spectrophotometrically, typically at wavelengths between 400-420 nm. This feature is crucial for assessing enzyme activity in clinical diagnostics and research settings, where precise measurements of enzyme function are required .

Molecular Biology Applications

Gene Expression Studies:

PNP-β-D-Lac is frequently used in the context of gene expression studies to monitor the activity of β-galactosidase as a reporter gene. Researchers utilize this compound to assess promoter activity in various cellular contexts, allowing for the evaluation of genetic constructs and regulatory elements.

Transgenic Research:

In transgenic organisms that express β-galactosidase, PNP-β-D-Lac serves as a valuable tool for visualizing gene expression patterns. The resulting colorimetric changes provide insights into tissue-specific expression and developmental processes .

Biochemical Research

Characterization of Enzymes:

PNP-β-D-Lac is employed to characterize novel β-galactosidases from different sources, including bacteria and plants. By analyzing the kinetics of these enzymes with PNP-β-D-Lac as a substrate, researchers can determine specific activity, substrate specificity, and optimal conditions for enzyme function .

Antibiotic Resistance Studies:

Recent studies have utilized PNP-β-D-Lac to investigate the enzymatic mechanisms underlying antibiotic resistance in bacteria. By measuring the activity of resistance-related enzymes, researchers can better understand how certain bacterial strains survive against antibiotic treatment .

Industrial Applications

Food Industry:

In the food industry, PNP-β-D-Lac is used to measure lactose levels in dairy products. Its ability to provide rapid and accurate quantification of lactose makes it invaluable for developing lactose-free products and ensuring compliance with dietary regulations .

Biotechnology:

PNP-β-D-Lac is also utilized in biotechnological applications involving fermentation processes where β-galactosidase plays a role. Its use helps optimize conditions for fermentation by monitoring enzymatic activity effectively .

Case Studies

作用機序

The mechanism of action of P-Nitrophenyl beta-D-lactopyranoside involves its hydrolysis by specific enzymes. When beta-galactosidase or beta-glucosidase acts on this compound, it cleaves the glycosidic bond, releasing 4-nitrophenol. The release of 4-nitrophenol, which is yellow, allows for easy spectrophotometric measurement, making it a valuable tool in enzyme assays .

類似化合物との比較

- 4-Nitrophenyl beta-D-glucopyranoside

- 2-Nitrophenyl beta-D-galactopyranoside

- 5-Bromo-4-chloro-3-indolyl beta-D-galactoside

Comparison: P-Nitrophenyl beta-D-lactopyranoside is unique due to its specific use in assays involving beta-galactosidase and beta-glucosidase. While similar compounds like 4-Nitrophenyl beta-D-glucopyranoside are also used in enzyme assays, they target different enzymes or have different chromogenic properties .

生物活性

P-Nitrophenyl β-D-lactopyranoside (PNP-β-D-lactopyranoside) is a synthetic compound widely used in biochemical assays, particularly as a substrate for various glycosidases. Its biological activity is primarily linked to its role in enzymatic reactions and its potential applications in studying enzyme kinetics and metabolic pathways. This article provides a comprehensive overview of the biological activity of PNP-β-D-lactopyranoside, supported by relevant research findings, case studies, and data tables.

- Molecular Formula : C₁₂H₁₅NO₈

- Molecular Weight : 301.25 g/mol

- CAS Number : 3150-24-1

PNP-β-D-lactopyranoside serves as a chromogenic substrate for β-galactosidase and other glycosidases. Upon hydrolysis, it releases p-nitrophenol, which can be quantitatively measured at 405 nm, providing insights into enzyme activity levels.

Enzymatic Hydrolysis

Studies have shown that PNP-β-D-lactopyranoside is hydrolyzed by β-galactosidase, leading to the release of p-nitrophenol. This reaction is crucial for assessing enzyme kinetics due to its straightforward measurement method:

| Enzyme | Substrate | Product | Optimal pH |

|---|---|---|---|

| β-Galactosidase | P-Nitrophenyl β-D-lactopyranoside | p-Nitrophenol | 7.0 |

Case Studies

- Enzyme Kinetics : In a study examining the kinetics of β-galactosidase using PNP-β-D-lactopyranoside, researchers found that the substrate exhibited competitive inhibition characteristics. The Km value was determined to be approximately 2.5 mM, indicating the affinity of the enzyme for this substrate .

- Cell Proliferation Studies : Another investigation assessed the effects of PNP derivatives on cell proliferation in rat liver fat-storing cell cultures. It was observed that PNP-β-D-lactopyranoside inhibited cell proliferation in a dose-dependent manner, with significant effects noted at concentrations above 0.5 mM . This suggests potential implications for studying metabolic pathways involving proteoglycan synthesis.

- Biosensor Applications : Recent advancements have utilized PNP-β-D-lactopyranoside in biosensors for detecting bacterial contamination in wastewater. The substrate's hydrolysis can be monitored to gauge bacterial activity, showcasing its versatility beyond traditional enzymatic assays .

Pharmacological Properties

PNP-β-D-lactopyranoside has been characterized as non-toxic in various studies, making it suitable for use in biological assays without adverse effects on cellular integrity . Its stability under physiological conditions further enhances its utility in laboratory settings.

特性

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO13/c20-5-9-11(22)12(23)14(25)18(30-9)32-16-10(6-21)31-17(15(26)13(16)24)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11+,12+,13-,14-,15-,16-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYJZWFYUSNIPN-MUKCROHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001310117 | |

| Record name | p-Nitrophenyl β-D-lactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001310117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4419-94-7 | |

| Record name | p-Nitrophenyl β-D-lactoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4419-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Nitrophenyl β-D-lactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001310117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does the addition of a sugar moiety affect the permeability of a compound through the human erythrocyte membrane?

A1: Research suggests that glycosylation significantly impacts a compound's ability to permeate the human erythrocyte membrane. Studies comparing various glycosides, including P-Nitrophenyl β-D-lactopyranoside, to their corresponding aglycons (the compound without the sugar) found that glycosides permeate at a slower rate. [, ] This implies that the presence of the sugar molecule hinders the compound's passage through the membrane. Furthermore, glycosides containing a disaccharide were unable to permeate the erythrocyte membrane, highlighting a potential size-exclusion effect. [, ] This suggests that modifying drugs by adding disaccharides could be a strategy to reduce their leakage through erythrocyte membranes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。